molecular formula C23H29ClFN3OS B2921216 4-(tert-butyl)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1217119-77-1

4-(tert-butyl)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2921216
CAS No.: 1217119-77-1
M. Wt: 450.01
InChI Key: DOYIBIDIADJUEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-butyl)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H29ClFN3OS and its molecular weight is 450.01. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Polymer Applications

Polyamides incorporating tert-butyl and dimethylamino groups have been synthesized, exhibiting high thermal stability and solubility in polar solvents. These materials form transparent, flexible, and tough films, useful for various industrial applications due to their excellent thermal properties and ease of processing (Hsiao et al., 2000).

Antibacterial and Anthelmintic Activity

Compounds with tert-butyl and dimethylamino groups have been evaluated for their in vitro antibacterial and anthelmintic activities. While some compounds exhibited moderate anthelmintic activity, their antibacterial effects were found to be poor, suggesting a selective action against certain types of pathogens (Sanjeevarayappa et al., 2015).

Chemical Protection and Deprotection Techniques

The use of tert-butyl and dimethylamino groups in the protection of diols and their subsequent deprotection has been documented, highlighting the significance of these groups in synthetic chemistry for selective protection strategies (Osajima et al., 2009).

Anti-inflammatory Applications

Derivatives of thiazole and thiazoline, incorporating N,N-dimethylamino groups, have shown anti-inflammatory activity, indicating their potential as nonsteroidal anti-inflammatory drugs (NSAIDs). The specific modifications in the chemical structure influence their biological activity and could lead to the development of new therapeutic agents (Lynch et al., 2006).

Corrosion Inhibition

Benzothiazole derivatives, including those with N,N-dimethylamino groups, have been studied for their corrosion inhibiting effects on steel in acidic environments. These compounds demonstrate a promising application in protecting metal surfaces from corrosion, which is crucial for extending the lifespan of metal components in various industrial settings (Hu et al., 2016).

Properties

IUPAC Name

4-tert-butyl-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3OS.ClH/c1-23(2,3)17-12-10-16(11-13-17)21(28)27(15-7-14-26(4)5)22-25-20-18(24)8-6-9-19(20)29-22;/h6,8-13H,7,14-15H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYIBIDIADJUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC=C3S2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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